

An In-depth Technical Guide to 1-Piperidinepentanol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *1-Piperidinepentanol*

CAS No.: 2937-83-9

Cat. No.: B1583965

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of **1-Piperidinepentanol** (CAS No: 2937-83-9), a versatile N-alkylated piperidine derivative. The document delves into its physicochemical characteristics, synthesis methodologies, and its emerging significance as a structural motif in medicinal chemistry and drug development, particularly for agents targeting the central nervous system. This guide is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and pharmaceutical development, offering insights into the causality behind experimental choices and providing a framework for its potential applications.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs and bioactive natural products.[1][2] Its prevalence stems from a combination of desirable physicochemical properties, including its ability to confer aqueous solubility, act as a hydrogen bond acceptor, and adopt specific three-dimensional conformations that are crucial for molecular recognition at biological targets.[3] The metabolic stability of the piperidine ring further enhances its "drug-like" characteristics.[3]

1-Piperidinepentanol, featuring a five-carbon alcohol side chain attached to the piperidine nitrogen, represents a key building block for the synthesis of more complex molecules. The presence of both a basic nitrogen atom and a terminal hydroxyl group offers two distinct points for chemical modification, making it a versatile precursor for creating diverse chemical libraries for drug screening. Notably, the structural characteristics of **1-Piperidinepentanol** suggest its potential to cross the blood-brain barrier, a critical attribute for the development of therapeutics targeting the central nervous system (CNS).[4][5]

This guide will provide a detailed exploration of the fundamental properties of **1-Piperidinepentanol**, offering a solid foundation for its application in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. This section outlines the key physical and chemical characteristics of **1-Piperidinepentanol**.

Structural and General Properties

Property	Value	Source(s)
Chemical Name	1-Piperidinepentanol	[6]
Synonyms	1-(5-Hydroxypentyl)piperidine, 5-(Piperidin-1-yl)pentan-1-ol	[7]
CAS Number	2937-83-9	[7]
Molecular Formula	C ₁₀ H ₂₁ NO	[6]
Molecular Weight	171.28 g/mol	[6]
Appearance	Colorless to reddish-green clear liquid	[7]

Basicity and Solubility

The basicity of the piperidine nitrogen is a defining feature of **1-Piperidinepentanol**. While an experimental pKa value for **1-Piperidinepentanol** is not readily available in the literature, the pKa of the parent compound, piperidine, is approximately 11.12 at 25°C. The electron-donating effect of the pentanol substituent is expected to have a minor influence on this value. The basicity of the nitrogen atom is a critical determinant of the compound's behavior in biological systems, influencing its ionization state at physiological pH and its ability to interact with acidic residues in protein binding pockets.

The solubility of **1-Piperidinepentanol** is a key consideration for its handling and application. It is known to be soluble in organic solvents.[7] While quantitative data on its aqueous solubility is not extensively documented, the presence of the polar hydroxyl group and the basic nitrogen suggests some degree of water solubility. However, the ten-carbon backbone imparts significant lipophilicity. As a general trend for long-chain alcohols, water solubility decreases as the carbon chain length increases due to the growing dominance of the hydrophobic hydrocarbon portion over the hydrophilic hydroxyl group.[8]

Synthesis and Reactivity: Constructing the Molecule

The synthesis of **1-Piperidinepentanol** is typically achieved through the N-alkylation of piperidine, a robust and well-established reaction in organic chemistry. This section provides a detailed protocol for its synthesis and discusses its key reactivity.

Experimental Protocol: N-Alkylation of Piperidine

This protocol describes the synthesis of **1-Piperidinepentanol** via the reaction of piperidine with a 5-halopentanol, such as 5-chloropentan-1-ol.

Materials:

- Piperidine
- 5-Chloropentan-1-ol
- Anhydrous potassium carbonate (K_2CO_3)
- Acetonitrile (anhydrous)
- Magnetic stirrer
- Round-bottom flask
- Reflux condenser
- Standard glassware for workup and purification

Procedure:

- To a magnetically stirred solution of piperidine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
- Slowly add 5-chloropentan-1-ol (1.1 equivalents) to the reaction mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **1-Piperidinepentanol**.

Causality Behind Experimental Choices:

- Base (K_2CO_3): Potassium carbonate is used as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
- Solvent (Acetonitrile): Anhydrous acetonitrile is a suitable polar aprotic solvent that facilitates the nucleophilic substitution reaction.[9]
- Excess Reagent: A slight excess of the alkylating agent (5-chloropentan-1-ol) can be used to ensure complete consumption of the piperidine.[10]

Diagram of Synthetic Pathway:



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Caption: Synthesis of **1-Piperidinepentanol** via N-alkylation.

Key Reactivity

The chemical reactivity of **1-Piperidinepentanol** is characterized by the functional groups present: the tertiary amine and the primary alcohol.

- Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily react with acids to form ammonium salts and with electrophiles, such as alkyl halides, to form quaternary ammonium salts.
- Primary Alcohol: The hydroxyl group can undergo a variety of reactions typical of primary alcohols, including oxidation to an aldehyde or a carboxylic acid, esterification with carboxylic

acids or their derivatives, and conversion to an alkyl halide.

Pharmacological Considerations and Drug Development Applications

The piperidine scaffold is a cornerstone in the design of CNS-active drugs due to its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.^[4]^[5] **1-Piperidinepentanol**, as a functionalized piperidine derivative, holds significant promise as a building block in the development of novel therapeutics.

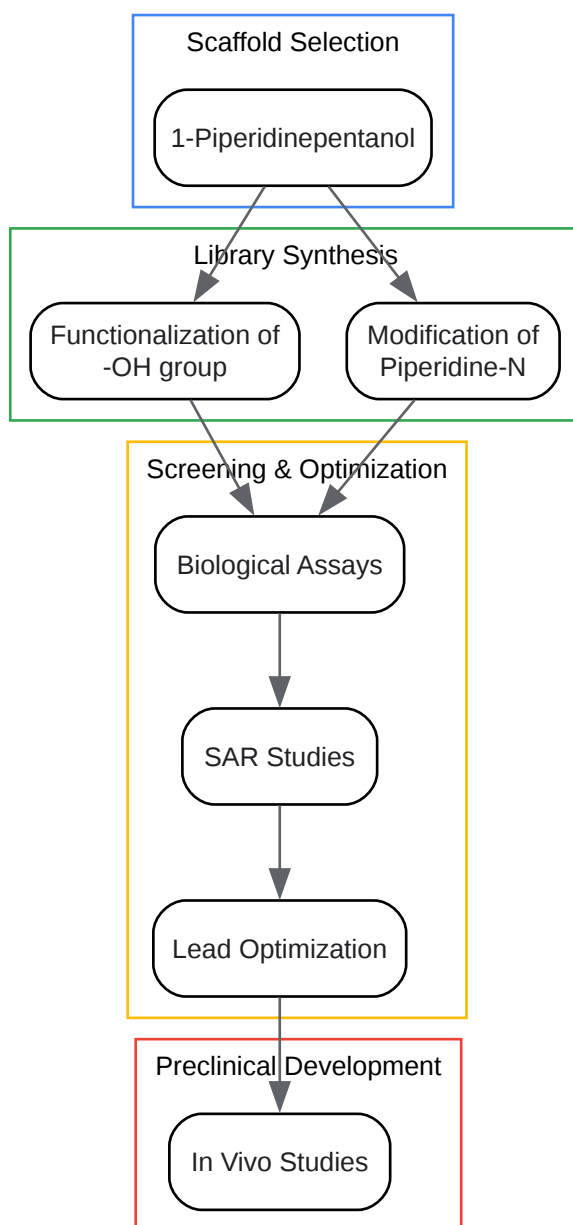
Potential as a CNS-Active Scaffold

The incorporation of the piperidine moiety is a common strategy to enhance the CNS penetration of drug candidates.^[4] The basic nitrogen of the piperidine ring can exist in both its free base and protonated forms at physiological pH, a balance that is crucial for membrane permeability and interaction with biological targets. The lipophilic character of the pentyl chain in **1-Piperidinepentanol** further contributes to its potential for CNS activity.

Role in Medicinal Chemistry

1-Piperidinepentanol serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The terminal hydroxyl group can be functionalized to introduce various pharmacophores, while the piperidine nitrogen can be further modified. This dual functionality allows for the exploration of a broad chemical space in structure-activity relationship (SAR) studies.

Diagram of Drug Development Workflow:



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Caption: Workflow for utilizing **1-Piperidinepentanol** in drug discovery.

Metabolism of Piperidine-Containing Drugs

The metabolic fate of piperidine-containing drugs is an important consideration in drug design. Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring. The pentanol side chain of **1-Piperidinepentanol** is also susceptible to metabolism, likely through oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid.

Understanding these metabolic pathways is crucial for optimizing the pharmacokinetic profile and minimizing potential toxicity of drug candidates derived from this scaffold.[11]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **1-Piperidinepentanol**.

Hazard Identification

1-Piperidinepentanol is classified as a skin and eye irritant.[12] Direct contact should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

GHS Hazard Statements:

- H315: Causes skin irritation.[13]
- H319: Causes serious eye irritation.[13]

Toxicological Data

While a specific LD50 value for **1-Piperidinepentanol** is not readily available in the public domain, the toxicity of the parent compound, piperidine, provides some context. The oral LD50 of piperidine in rats is reported to be 337 mg/kg.[14] It is important to note that the toxicity of **1-Piperidinepentanol** may differ from that of piperidine, and a thorough toxicological assessment would be required for any new compound intended for therapeutic use.

Handling and Storage

1-Piperidinepentanol should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15] It is recommended to handle this compound in a chemical fume hood to avoid inhalation of vapors.

Conclusion

1-Piperidinepentanol is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its well-defined physicochemical

properties, coupled with its straightforward synthesis, make it an attractive starting material for the creation of diverse molecular libraries. The presence of the piperidine scaffold suggests a predisposition for CNS activity, opening avenues for the development of novel therapeutics for neurological disorders. This technical guide has provided a comprehensive overview of the core basic properties of **1-Piperidinepentanol**, intended to empower researchers and scientists to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further research into its specific pharmacological profile and in vivo behavior will undoubtedly unlock its full potential in the advancement of pharmaceutical science.

References

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Retrieved January 30, 2026, from [[Link](#)]
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2).
- **1-Piperidinepentanol**. (n.d.). Chem-Impex. Retrieved January 30, 2026, from [[Link](#)]
- Solubility of the Proteinogenic α -Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018).
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division.
- In vitro and in vivo activity of 1-(1-naphthyl)piperazine at terminal 5-HT autoreceptors in guinea-pig brain. (1995). British Journal of Pharmacology, 114(6), 1257-1264.
- **1-Piperidinepentanol** | C₁₀H₂₁NO | CID 566537. (n.d.). PubChem. Retrieved January 30, 2026, from [[Link](#)]
- TCI AMERICA. (2018, July 6).
- Procedure for N-alkylation of Piperidine? (2017, March 16).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- N-Piperidinoethanol | C₇H₁₅NO | CID 18232. (n.d.). PubChem. Retrieved January 30, 2026, from [[Link](#)]

- 1-PIPERIDINO ETHANOL CAS NO 3040-44-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2020). ACS Chemical Neuroscience, 11(24), 4449-4463.
- Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. (2002). Journal of Mass Spectrometry, 37(2), 167-174.
- In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression. (2008). Toxicology and Applied Pharmacology, 230(3), 283-289.
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020). Journal of Medicinal Chemistry, 63(23), 14336-14378.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2021). Molecules, 26(11), 3328.
- Alcohol's Effects on Lipid Bilayer Properties. (2011). Biophysical Journal, 101(8), 1898-1906.
- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
- The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (1966). Journal of Biological Chemistry, 241(13), 3220-3227.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Chair of Analytical Chemistry, University of Tartu. Retrieved January 30, 2026, from [[Link](#)]
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2020). Molecules, 25(21), 5092.
- Recent advances in the synthesis of piperidones and piperidines. (2002). Tetrahedron, 58(48), 9633-9675.
- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry, 66(14), 9576-9594.
- Median lethal dose. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [[Link](#)]
- pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [[Link](#)]
- Piperidine. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [[Link](#)]

- 4.4 Solubility. (2019, June 5). Chemistry LibreTexts.
- Piperidine | C5H11N | CID 8082. (n.d.). PubChem. Retrieved January 30, 2026, from [[Link](#)]
- Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11), 570-578.
- N-alkylation of 4-piperidone. (2012, July 1). Sciencemadness Discussion Board.
- SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
- Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan, 20(4), 6-14.
- Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021). RSC Advances, 11(24), 14606-14620.
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (n.d.). Benchchem.
- Toxicity effects of piperidine alkaloids. (n.d.). ResearchGate. Retrieved January 30, 2026, from [[Link](#)]
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009).
- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ_1 Receptor Ligands with Antiproliferative Properties. (2020). Archiv der Pharmazie, 353(8), 2000078.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2019). RSC Medicinal Chemistry, 10(1), 20-43.
- Material Safety Data Sheet. (2012, January 17). SIGMA-ALDRICH.
- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2012). In National Center for Biotechnology Information.

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Sources

- [1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. encyclopedia.pub \[encyclopedia.pub\]](#)
- [3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. ijnrd.org \[ijnrd.org\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
- [6. 1-Piperidinepentanol | C₁₀H₂₁NO | CID 566537 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. chemimpex.com \[chemimpex.com\]](#)
- [8. chem.libretexts.org \[chem.libretexts.org\]](#)
- [9. Acetonitrile | 75-05-8 \[amp.chemicalbook.com\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. Piperidine | C₅H₁₁N | CID 8082 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [12. In vitro and in vivo activity of 1-\(1-naphthyl\)piperazine at terminal 5-HT autoreceptors in guinea-pig brain - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. Median lethal dose - Wikipedia \[en.wikipedia.org\]](#)
- [14. Piperidine Toxicity \(LD50\) | AAT Bioquest \[aatbio.com\]](#)
- [15. spectrumchemical.com \[spectrumchemical.com\]](#)
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